N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a dichlorophenyl group, a morpholinylcarbonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2,4-dichlorophenyl)ethanone and 4-(morpholin-4-yl)benzaldehyde.
Reaction Conditions: These starting materials are reacted in ethanol at low temperatures (0–5°C) with the addition of 10% sodium hydroxide solution.
Isolation: The reaction mixture is poured onto ice-cold water and acidified to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide: Known for its use as a synthetic cannabinoid.
N-(morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide: Used in radiolabeling studies.
Uniqueness
N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group, a morpholinylcarbonyl group, and a carboxamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16Cl2N4O3 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O3/c1-21-14(15(23)19-12-3-2-10(17)8-11(12)18)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
InChI Key |
OKGZVDHWMJWDPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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